molecular formula C11H7N3O3 B13707149 6-Nitro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one

6-Nitro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one

Cat. No.: B13707149
M. Wt: 229.19 g/mol
InChI Key: KPKOGAVSBNWRBC-UHFFFAOYSA-N
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Description

6-Nitro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the class of β-carbolines These compounds are known for their significant biological activities and are found in various natural products and synthetic derivatives

Preparation Methods

The synthesis of 6-Nitro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often employing catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

6-Nitro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Nitro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Nitro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that generate reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The compound may also bind to specific receptors or enzymes, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

6-Nitro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one can be compared with other β-carboline derivatives, such as:

    Harmine: A naturally occurring β-carboline with significant psychoactive properties.

    Harmaline: Another β-carboline with similar biological activities but different pharmacokinetics.

    Norharmane: A β-carboline that lacks the nitro group but exhibits similar biological activities.

The uniqueness of this compound lies in its nitro group, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H7N3O3

Molecular Weight

229.19 g/mol

IUPAC Name

6-nitro-2,9-dihydropyrido[3,4-b]indol-1-one

InChI

InChI=1S/C11H7N3O3/c15-11-10-7(3-4-12-11)8-5-6(14(16)17)1-2-9(8)13-10/h1-5,13H,(H,12,15)

InChI Key

KPKOGAVSBNWRBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C3=C(N2)C(=O)NC=C3

Origin of Product

United States

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